

Nifenalol Hydrochloride: A Technical Guide to a β-Adrenergic Receptor Blocker

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Compound of Interest		
Compound Name:	Nifenalol hydrochloride	
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Executive Summary

Nifenalol, also known as INPEA, is a non-selective β -adrenergic receptor antagonist.[1] Historically used in the treatment of angina and arrhythmia, it now serves primarily as a research tool to investigate the effects of β -adrenergic blockade.[2] This document provides a comprehensive technical overview of **Nifenalol hydrochloride**, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies. Its activity is not stereospecific to the same degree as many other β -blockers, but the (R)-(-)-enantiomer is noted for its synthesis in several research contexts.[3][4]

Chemical and Physical Properties

Nifenalol hydrochloride is a crystalline solid with defined chemical and physical characteristics crucial for its application in experimental settings.



Property	Value	Reference
Chemical Name	α-[[(1- methylethyl)amino]methyl]-4- nitro-benzenemethanol, monohydrochloride	[5]
Synonyms	INPEA	[5]
Molecular Formula	C11H16N2O3 • HCI	[5]
Molecular Weight	260.7 g/mol	[5]
CAS Number	5704-60-9	[5][6]
Appearance	Crystalline solid	[5]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml	[5]
рКа	9.34 (Basic)	[7]

Chemical Structure:

Nifenalol Hydrochloride Chemical Structure

(Image Credit: MedChemExpress)

Mechanism of Action

Nifenalol functions as a competitive antagonist at β -adrenergic receptors (β -ARs), blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[1] This blockade inhibits the normal sympathetic signaling cascade.

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1] This signaling cascade leads to various physiological responses, including increased heart rate, contractility, and conduction velocity.[1] By blocking these receptors, Nifenalol attenuates these







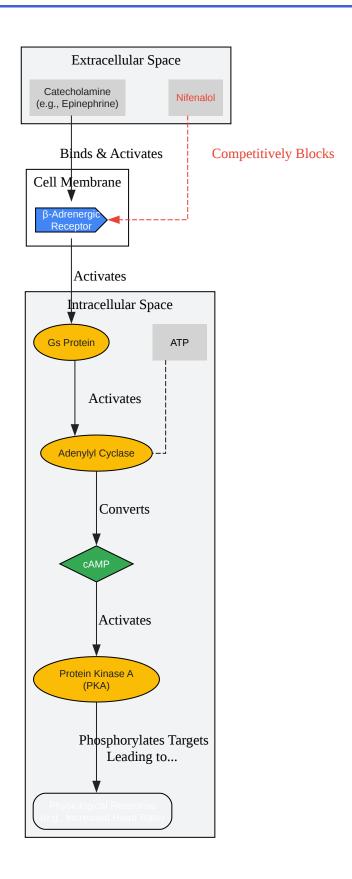
sympathetic effects. It is considered a non-selective β -blocker, meaning it antagonizes both $\beta 1$ and $\beta 2$ receptors.[1][8]

A notable characteristic of Nifenalol is its ability to induce Early Afterdepolarization (EAD), an arrhythmogenic effect observed in cardiac Purkinje fibers, which can be blocked by the sodium channel blocker Tetrodotoxin.[6][9]

Signaling Pathway Diagram

The following diagram illustrates the β -adrenergic signaling pathway and the point of inhibition by Nifenalol.





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Caption: β-Adrenergic signaling pathway and Nifenalol's point of action.



Pharmacological Data

The pharmacological profile of Nifenalol is defined by its binding affinity and functional potency at β -adrenergic receptors.

Parameter	Receptor	Value	Species/Syste m	Reference
pA ₂	β-Adrenergic Receptors	6.05	Isolated rabbit right ventricular strips	[5]
Kd	Beta-2 Adrenergic Receptor	1.32 μM (-log[M] = 5.88)	Bovine	[7]

- pA₂: This value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.[5]
- Kd: The dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity.[7]

Experimental Protocols

Characterizing a β -adrenergic receptor blocker like Nifenalol involves a series of standard in vitro assays to determine its binding affinity and functional antagonism.

Radioligand Binding Assay (for Affinity - Ki)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of Nifenalol for β -adrenergic receptors.

- Preparation of Membranes:
 - Culture cells expressing the target β -adrenergic receptor (e.g., CHO- β 1 cells).
 - Harvest cells and homogenize in a lysis buffer (e.g., cold Tris-HCl).



- Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
- Competitive Binding Assay:
 - Set up assay tubes containing:
 - A fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹2⁵I]-Cyanopindolol).[10][11]
 - A range of concentrations of the unlabeled competitor ligand (Nifenalol hydrochloride).
 - The prepared cell membranes (e.g., 30 μg of protein per well).[10]
 - To determine non-specific binding, include a set of tubes with a high concentration of a
 potent unlabeled β-blocker (e.g., propranolol).
 - Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[10]
- Separation and Counting:
 - Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the log concentration of Nifenalol.



- Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Nifenalol that inhibits 50% of specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (for Potency - pA₂)

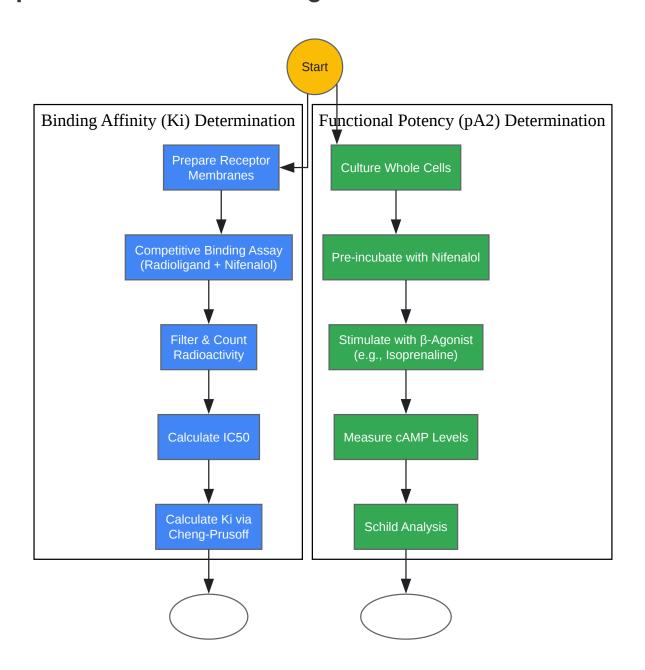
This protocol determines the functional potency of Nifenalol by measuring its ability to inhibit agonist-induced cAMP production.

- Cell Culture:
 - \circ Plate cells expressing the target β -receptor in multi-well plates and grow to near confluence.
- Agonist Stimulation:
 - Pre-incubate the cells with varying concentrations of Nifenalol hydrochloride for a set period.
 - Stimulate the cells with a fixed concentration (typically the EC₈₀) of a β-agonist like Isoprenaline.[5] Include a control group with no antagonist.
 - Perform a full dose-response curve for the agonist in the absence of the antagonist to determine its EC₅₀ and maximal response.
- cAMP Measurement:
 - After stimulation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis:
 - Construct dose-response curves for the agonist in the presence of different concentrations of Nifenalol.



- The antagonist will cause a rightward shift in the agonist's dose-response curve without affecting the maximum response.
- Perform a Schild regression analysis by plotting the log(dose ratio 1) against the log concentration of Nifenalol. The x-intercept of this plot provides the pA₂ value.

Experimental Workflow Diagram



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Caption: Workflow for in vitro characterization of Nifenalol.

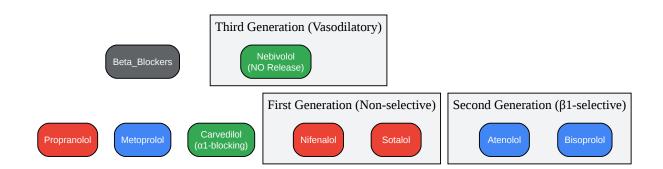
Synthesis Overview

The synthesis of enantiomerically pure (R)-(-)-Nifenalol is of significant interest. Reported methods include:

- Asymmetric Aziridination: A Cu(I)-catalyzed asymmetric aziridination of 4-nitrostyrene.
- Chemoenzymatic Resolution: Utilizing a highly efficient enzymatic transesterification of a racemic bromohydrin precursor, (±)-2-bromo-1-(4-nitrophenyl)ethanol, using immobilized lipase.[3]
- Enantioconvergent Hydrolysis: Synthesis from (R)-p-nitrophenyl glycol, which is produced via enantioconvergent hydrolysis of para-nitrostyrene oxide using an engineered epoxide hydrolase.[12]

Classification and Relationships

Nifenalol is classified as a first-generation, non-selective β -blocker. This diagram shows its relationship to other classes of β -blockers.



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Caption: Classification of Nifenalol among generations of β-blockers.



Conclusion

Nifenalol hydrochloride is a well-characterized non-selective β -adrenergic receptor antagonist. While its clinical use has been superseded by newer, more selective agents, it remains a valuable pharmacological tool for studying the consequences of β -blockade and associated cardiac electrophysiology, such as its distinct ability to induce EADs. The availability of quantitative pharmacological data and established synthetic routes for its enantiomers ensures its continued relevance in cardiovascular research and drug development.

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